A Comprehensive Technical Guide to 1-(2-Chloropyridin-4-yl)ethanamine: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 1-(2-Chloropyridin-4-yl)ethanamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloropyridin-4-yl)ethanamine is a pivotal chiral building block in modern medicinal and agricultural chemistry. Its rigid pyridine core, substituted with a chlorine atom and a chiral ethylamine side chain, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a stereocenter makes the enantiomers of this compound, (R)- and (S)-1-(2-Chloropyridin-4-yl)ethanamine, particularly valuable for developing stereospecific drugs and agrochemicals with improved efficacy and reduced off-target effects. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
The accurate identification and characterization of 1-(2-Chloropyridin-4-yl)ethanamine and its stereoisomers are crucial for their effective use in research and development.
| Identifier | Racemic 1-(2-Chloropyridin-4-yl)ethanamine | (R)-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride | (S)-1-(2-Chloropyridin-4-yl)ethanamine |
| CAS Number | Not explicitly assigned | 1311255-06-7[1] | 937399-99-0 |
| Molecular Formula | C₇H₉ClN₂ | C₇H₁₀Cl₂N₂ | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol | 193.07 g/mol [1] | 156.61 g/mol |
| Appearance | |||
| Melting Point | |||
| Boiling Point | |||
| Solubility |
Note: Experimental physical properties for the racemic and enantiomerically pure forms are not widely reported in publicly available literature and should be determined empirically.
Synthesis Strategies
The synthesis of 1-(2-Chloropyridin-4-yl)ethanamine typically starts from commercially available chloropyridine derivatives. The key step is the introduction of the ethylamine side chain at the 4-position of the pyridine ring.
Synthesis of the Precursor: 4-Acetyl-2-chloropyridine
A common precursor for the synthesis of 1-(2-Chloropyridin-4-yl)ethanamine is 4-acetyl-2-chloropyridine (CAS Number: 23794-15-2).[2] While specific, detailed synthetic procedures for this precursor are proprietary, a plausible retrosynthetic analysis suggests it can be prepared from 2-chloropyridine through Friedel-Crafts acylation or related methods.
Reductive Amination of 4-Acetyl-2-chloropyridine
The most direct route to racemic 1-(2-Chloropyridin-4-yl)ethanamine is the reductive amination of 4-acetyl-2-chloropyridine. This versatile reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Figure 1: General workflow for the reductive amination of 4-acetyl-2-chloropyridine.
Experimental Protocol: Racemic Synthesis (Hypothetical)
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Imine Formation: To a solution of 4-acetyl-2-chloropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate (excess, e.g., 10 eq). The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.
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Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. This reagent is particularly effective as it selectively reduces the imine in the presence of the ketone.
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Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous base to remove unreacted reagents. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield racemic 1-(2-chloropyridin-4-yl)ethanamine.
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-1-(2-Chloropyridin-4-yl)ethanamine is of paramount importance for their application in pharmaceuticals. This can be achieved through two main strategies: chiral resolution of the racemate or asymmetric synthesis.
a) Chiral Resolution:
The racemic mixture can be separated into its constituent enantiomers using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.
b) Asymmetric Synthesis:
Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, a stereoselective reduction of the imine intermediate formed from 4-acetyl-2-chloropyridine can be achieved using a chiral catalyst. Another approach involves the use of a chiral auxiliary, such as a camphor-derived auxiliary, to direct the stereochemical outcome of the reaction.[3]
Figure 2: Conceptual workflow for the enantioselective synthesis of (R)- and (S)-1-(2-Chloropyridin-4-yl)ethanamine.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton of the ethylamine side chain (a quartet), and the methyl protons (a doublet). The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing chlorine atom.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the chlorine atom will be significantly shifted downfield.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Applications in Drug Discovery and Agrochemicals
The unique structural features of 1-(2-Chloropyridin-4-yl)ethanamine make it a valuable building block in the synthesis of a variety of bioactive molecules.
Pharmaceutical Applications
The chiral nature of this compound is particularly exploited in the development of drugs targeting the central nervous system, such as antidepressants and antipsychotics.[4] The specific stereochemistry of the ethylamine side chain often dictates the binding affinity and selectivity of the final drug molecule to its biological target.
Agrochemical Applications
In the field of agrochemicals, 1-(2-Chloropyridin-4-yl)ethanamine serves as a key intermediate in the synthesis of novel herbicides and pesticides.[4] For instance, related chloropyridine derivatives are used in the synthesis of plant growth regulators like Forchlorfenuron (CPPU), which is a cytokinin that promotes cell division and fruit growth.[5] The structural motif of 1-(2-Chloropyridin-4-yl)ethanamine is also being explored for the development of new herbicides that target enzymes like light-dependent protochlorophyllide oxidoreductase (LPOR).
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-(2-Chloropyridin-4-yl)ethanamine. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds such as (2-Chloropyridin-4-yl)methanamine hydrochloride.[6]
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Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]
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Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
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Do not eat, drink, or smoke when using this product.[6]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]
Conclusion
1-(2-Chloropyridin-4-yl)ethanamine, in its racemic and enantiomerically pure forms, is a highly valuable and versatile building block for the synthesis of complex molecules with significant biological activity. Its importance in the pharmaceutical and agrochemical industries is driven by the unique combination of a substituted pyridine ring and a chiral side chain. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists working in these fields. Further research into more efficient and scalable synthetic routes, as well as a more comprehensive characterization of its physicochemical and toxicological properties, will undoubtedly expand its utility in the development of new and improved chemical entities.
References
Click to expand
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PharmaCompass. 2-Amino-4-chloropyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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HETEROCYCLES, Vol. 78, No. 9, 2009. The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]
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MySkinRecipes. (S)-1-(2-Chloropyridin-4-yl)ethanamine. [Link]
- Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
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PubMed. Enantioselective syntheses of both enantiomers of noranabasamine. [Link]
- Google Patents. Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
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PubMed. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. [Link]
Sources
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